1-methyl-1H-pyrazole-4,5-dicarboxamide 1-methyl-1H-pyrazole-4,5-dicarboxamide
Brand Name: Vulcanchem
CAS No.: 1379326-21-2
VCID: VC4303302
InChI: InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12)
SMILES: CN1C(=C(C=N1)C(=O)N)C(=O)N
Molecular Formula: C6H8N4O2
Molecular Weight: 168.156

1-methyl-1H-pyrazole-4,5-dicarboxamide

CAS No.: 1379326-21-2

Cat. No.: VC4303302

Molecular Formula: C6H8N4O2

Molecular Weight: 168.156

* For research use only. Not for human or veterinary use.

1-methyl-1H-pyrazole-4,5-dicarboxamide - 1379326-21-2

Specification

CAS No. 1379326-21-2
Molecular Formula C6H8N4O2
Molecular Weight 168.156
IUPAC Name 2-methylpyrazole-3,4-dicarboxamide
Standard InChI InChI=1S/C6H8N4O2/c1-10-4(6(8)12)3(2-9-10)5(7)11/h2H,1H3,(H2,7,11)(H2,8,12)
Standard InChI Key VHLDIMUILPVMGR-UHFFFAOYSA-N
SMILES CN1C(=C(C=N1)C(=O)N)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Characteristics

The compound’s core structure consists of a pyrazole ring (a five-membered aromatic ring with two adjacent nitrogen atoms) substituted at the 1-position with a methyl group and at the 4- and 5-positions with carboxamide groups. Key properties include:

PropertyValue
Molecular FormulaC₆H₈N₄O₂
Molecular Weight168.16 g/mol
IUPAC Name1-Methyl-1H-pyrazole-4,5-dicarboxamide
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The planar pyrazole ring and electron-withdrawing carboxamide groups contribute to its polarity, enabling interactions with biological targets such as enzymes and receptors .

Spectroscopic Data

  • NMR (Predicted):

    • ¹H NMR: Peaks at δ 2.5–3.0 ppm (methyl group), δ 7.0–8.0 ppm (pyrazole protons).

    • ¹³C NMR: Carbonyl carbons at δ 165–170 ppm, pyrazole carbons at δ 140–150 ppm .

  • IR (Theoretical): Stretching vibrations at 3300 cm⁻¹ (N–H), 1670 cm⁻¹ (C=O), and 1600 cm⁻¹ (C=N) .

Synthesis and Derivatization

Structural Derivatives

Derivatives are synthesized by varying the amine component during amidation:

DerivativeR GroupApplication
N,N'-Bis(3-chloro-4-methylphenyl) analogArylPhosphodiesterase inhibition
N,N'-Dicyclohexyl analogCycloalkylMaterial science
Sulfonamide-bearing analogsSulfonamideCarbonic anhydrase inhibition

Biological Activity and Mechanisms

Enzyme Inhibition

  • Phosphodiesterase 10A (PDE10A):
    Structural analogs (e.g., IVJ) bind to the catalytic site of PDE10A, a target for neurological disorders, with IC₅₀ values < 100 nM . The dicarboxamide moiety coordinates with Zn²⁺ ions in the active site .

  • Carbonic Anhydrase (CA):
    Sulfonamide derivatives inhibit CA isoforms (e.g., CA II, CA IX) with Kᵢ values of 8–50 nM, suggesting antitumor potential .

Structure-Activity Relationships (SAR)

  • Methyl Group: Enhances metabolic stability by reducing oxidative degradation.

  • Carboxamide Orientation: Para-substitution on aryl groups improves target affinity .

Applications

Pharmaceutical Development

  • Neurodegenerative Diseases: PDE10A inhibitors are explored for Huntington’s disease and schizophrenia .

  • Oncology: CA inhibitors show promise in targeting hypoxic tumors .

Material Science

The compound’s rigidity and hydrogen-bonding capacity make it a candidate for:

  • Coordination polymers (e.g., Zn²⁺-based frameworks) .

  • High-performance polymer additives.

Recent Advances (2023–2025)

  • Computational Studies: Molecular dynamics simulations predict strong binding to PDE10A (ΔG = −9.8 kcal/mol) .

  • Hybrid Derivatives: Dual-acting inhibitors combining dicarboxamide and sulfonamide moieties show enhanced CA II inhibition (Kᵢ = 5.2 nM) .

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